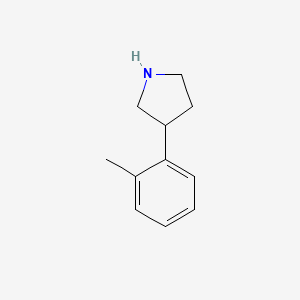

3-(2-Methylphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-4-2-3-5-11(9)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZIJQMOVSHKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600974 | |

| Record name | 3-(2-Methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954220-67-8 | |

| Record name | 3-(2-Methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties

The physicochemical properties of 3-(2-Methylphenyl)pyrrolidine are crucial for its handling, reactivity, and behavior in biological systems. While detailed experimental data for this specific compound is not extensively available in the public domain, properties can be inferred from related structures and computational predictions.

Data Table of

| Property | Predicted/Reported Value |

| Boiling Point | ~250-270 °C (Predicted) |

| Density | ~0.98 g/cm³ (Predicted) |

| logP (Octanol-Water Partition Coefficient) | ~2.8 (Predicted) |

| pKa (of the conjugate acid) | ~10.5 (Predicted) |

The predicted logP value suggests that this compound has a moderate degree of lipophilicity, which can be advantageous for crossing biological membranes. The predicted pKa indicates that the pyrrolidine (B122466) nitrogen is basic and will be protonated at physiological pH.

Stereochemical Considerations in 3 2 Methylphenyl Pyrrolidine Research

Impact of Stereoisomerism on Biological Activity and Binding Mode to Enantioselective Proteins

The three-dimensional structure of 3-(2-Methylphenyl)pyrrolidine is a critical determinant of its interaction with biological systems. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and can adopt various conformations, a phenomenon known as "pseudorotation". nih.gov This flexibility, combined with the stereocenter at the 3-position, gives rise to different stereoisomers (enantiomers and diastereomers) that can exhibit distinct biological profiles. nih.gov

The differential interaction of stereoisomers with enantioselective proteins, such as receptors and enzymes, is a well-established principle in medicinal chemistry. For instance, in a study of pyrrolidine carboxamides as inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), it was found that only one enantiomer of the racemic mixture was active. rcsb.org This highlights the importance of stereochemistry in determining the efficacy of a compound. The specific spatial orientation of substituents on the pyrrolidine ring can lead to favorable or unfavorable interactions within the binding pocket of a protein. acs.orgbiorxiv.org

Research on related pyrrolidine derivatives has consistently shown that stereoisomerism significantly influences biological activity. For example, the (S)-isomer of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one was found to be the more biologically active enantiomer for inhibiting dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov Similarly, studies on pyrrolidine-3-carboxylic acids as endothelin antagonists have demonstrated that specific stereoisomers possess superior activity and selectivity. nih.gov The arrangement of the aryl group and other substituents in relation to the pyrrolidine ring dictates the binding affinity and mode to the target protein. acs.org

Table 1: Examples of Stereoisomer-Specific Biological Activity in Pyrrolidine Derivatives

| Compound Class | Target | Active Stereoisomer | Reference |

| Pyrrolidine Carboxamides | M. tuberculosis InhA | One enantiomer (specific configuration not detailed in abstract) | rcsb.org |

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Dopamine/Norepinephrine Transporters | (S)-isomer | nih.gov |

| Pyrrolidine-3-carboxylic acids | Endothelin Receptor A | Specific stereoisomers (not detailed in abstract) | nih.gov |

Chiral Synthesis and Resolution of this compound Enantiomers

Given the profound impact of stereochemistry on biological activity, the ability to obtain enantiomerically pure forms of this compound is crucial. This is achieved through two primary strategies: chiral synthesis (asymmetric synthesis) and chiral resolution of racemic mixtures.

Chiral Synthesis: This approach aims to create a single enantiomer directly. Common methods for the asymmetric synthesis of substituted pyrrolidines include:

Starting from the chiral pool: Utilizing naturally occurring chiral molecules, such as pyroglutamic acid, as starting materials. acs.org

Asymmetric catalysis: Employing chiral catalysts to guide the reaction towards the formation of a specific enantiomer. nih.govrsc.org This can involve various transformations, including asymmetric [3+2] cycloadditions and catalytic asymmetric reductions. rsc.orgacs.org For example, a highly efficient synthesis of a (3S,4R)-4-arylpyrrolidine-3-carboxylic acid was achieved through a key nitrile anion cyclization. acs.org

Use of chiral auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, which is then removed.

Chiral Resolution: This technique involves separating the enantiomers from a racemic mixture. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid (e.g., dibenzoyl-D-tartaric acid). nih.gov The resulting diastereomers have different physical properties (like solubility) and can be separated by crystallization. nih.gov The desired enantiomer is then recovered by removing the resolving agent. nih.gov Chiral chromatography, using a chiral stationary phase, is another powerful technique for separating enantiomers. nih.govnih.gov

Table 2: Methods for Obtaining Enantiomerically Pure Pyrrolidines

| Method | Description | Example | Reference |

| Chiral Synthesis | Direct synthesis of a single enantiomer. | Asymmetric cycloisomerization/[3+2] cycloaddition using a chiral catalyst. | rsc.org |

| Synthesis from chiral starting materials like pyroglutamic acid. | acs.org | ||

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Formation of diastereomeric salts with a chiral acid followed by crystallization. | nih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC). | nih.gov |

Control of Regio- and Diastereoselectivity in Pyrrolidine Ring Formation

The synthesis of this compound and its derivatives often involves the construction of the pyrrolidine ring from acyclic precursors. A significant challenge in these syntheses is controlling the regioselectivity (where substituents are placed on the ring) and diastereoselectivity (the relative stereochemistry of multiple stereocenters).

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] dipolar cycloaddition reaction between an azomethine ylide and an alkene (dipolarophile). nih.govsci-hub.seresearchgate.net The regio- and stereoselectivity of this reaction are influenced by the nature of the dipole, the dipolarophile, and the reaction conditions. nih.gov For instance, the use of chiral dipolarophiles or chiral catalysts can induce high levels of diastereoselectivity. researchgate.net

Other strategies for controlling stereochemistry during pyrrolidine ring formation include:

Substrate-controlled synthesis: The existing stereocenters in the starting material can direct the formation of new stereocenters.

Catalyst-controlled synthesis: The choice of catalyst can significantly influence the diastereoselectivity. For example, in the iridium-catalyzed reductive generation of azomethine ylides, increasing the steric bulk of the substituent on the amide nitrogen improved diastereocontrol. acs.org Similarly, diastereoselective reduction of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines has been achieved with high selectivity using specific reagents. koreascience.kr

Palladium-catalyzed reactions: Palladium-catalyzed hydroarylation of pyrrolines can provide 3-aryl pyrrolidines, and the reaction conditions can be tuned to favor specific isomers. researchgate.net

The ability to control both regio- and diastereoselectivity is essential for the efficient synthesis of structurally defined this compound and its analogues, which is fundamental for investigating their structure-activity relationships.

Pharmacological and Biological Activity Profiles of 3 2 Methylphenyl Pyrrolidine Analogues

Central Nervous System (CNS) Activity and Neuropharmacological Modulations

Derivatives of 3-(2-Methylphenyl)pyrrolidine have demonstrated a range of activities within the central nervous system, including anticonvulsant and antinociceptive effects, as well as modulation of key neurotransmitter systems. ptfarm.plnih.govfrontiersin.org

Several studies have highlighted the potential of 3-phenylpyrrolidine-2,5-dione (B1268348) derivatives as anticonvulsant agents. In earlier research, N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones showed significant protection in the maximal electroshock (MES) test, a common screening model for anticonvulsant drugs. ptfarm.pl The most active compounds in these studies often featured a methylene (B1212753) bridge and electron-withdrawing substituents, such as 2-chlorophenyl, 2-trifluoromethylphenyl, or 2-methylphenyl groups, on the 3-phenyl ring. ptfarm.pl

Further investigations into N-[(4-arylpiperazin-1-yl)-methyl]-3-phenyl-pyrrolidine-2,5-diones and their analogues with a methyl group at the 3-position of the 3-phenyl ring revealed that many of these compounds provided protection in the MES test in mice at a dose of 100 mg/kg. ptfarm.plresearchgate.net Notably, Mannich bases of 3-(3-methylphenyl)-pyrrolidine-2,5-dione with electron-withdrawing groups on the 4-arylpiperazine fragment were particularly active. ptfarm.plresearchgate.netresearchgate.net

A series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives were also synthesized and evaluated for their anticonvulsant properties. rroij.com The most potent compound in this series, featuring a 4-chlorophenyl substituent, demonstrated protection against MES-induced seizures at a dose of 30 mg/kg, comparable to the standard drug phenytoin. rroij.com

More recent research on hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene (B33073) ring has identified several derivatives with significant anticonvulsant activity in the MES, 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov For instance, compound 4 in one study, a 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, exhibited a higher potency in the MES test (ED₅₀ of 62.14 mg/kg) and the 6 Hz test (ED₅₀ of 75.59 mg/kg) compared to the reference drugs valproic acid and ethosuximide. nih.gov

Table 1: Anticonvulsant Activity of Selected 3-Arylpyrrolidine Analogues

| Compound/Analogue Type | Test Model | Key Findings | Reference(s) |

|---|---|---|---|

| N-[(4-arylpiperazin-1-yl)-alkyl]-3-(2-methylphenyl)-pyrrolidine-2,5-diones | MES | Potent anti-seizure protection. ptfarm.pl | ptfarm.pl |

| Mannich bases of 3-(3-methylphenyl)-pyrrolidine-2,5-dione | MES | Active at 100 mg/kg in mice. ptfarm.plresearchgate.netresearchgate.net | ptfarm.plresearchgate.netresearchgate.net |

| N-(4-chlorophenyl) pyrrolidine-2-carboxamide | MES | Protection at 30 mg/kg, comparable to phenytoin. rroij.com | rroij.com |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl | MES, 6 Hz | ED₅₀ of 62.14 mg/kg (MES) and 75.59 mg/kg (6 Hz). nih.gov | nih.gov |

The analgesic potential of this compound analogues has also been a focus of research, with several derivatives demonstrating significant antinociceptive effects in various pain models. It has been noted that anticonvulsant compounds often possess antinociceptive properties. nih.gov

N-Mannich bases derived from 3-mono- and 3,3-disubstituted pyrrolidine-2,5-diones have been investigated for their analgesic activity in the formalin model of tonic pain in mice. nih.gov A significant antinociceptive effect was observed for the majority of the tested compounds. nih.gov In the initial phase of the test, some compounds reduced the duration of the licking response by up to 88%. nih.govresearchgate.net In the later phase, several compounds were highly effective, with analgesic activities ranging from 92% to 100%. nih.gov

Derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione have shown promise in models of both tonic and neuropathic pain. nih.govmdpi.comresearchgate.net In the formalin test, some of these compounds demonstrated a significant antinociceptive effect. mdpi.comresearchgate.net For example, one compound at doses of 30 and 45 mg/kg showed a prominent antinociceptive effect in the first phase, reducing the licking response by 61% and 80%, respectively. mdpi.com Furthermore, some of these derivatives exhibited antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy. nih.govmdpi.comresearchgate.net

The synthesis of racemic (2R,3S/2S,3R)-1,2-dimethyl-3-[2-(6-substituted naphthyl)]-3-hydroxypyrrolidines has also yielded compounds with interesting antinociceptive activity. nih.gov When evaluated in the hot plate test, all compounds showed analgesic effects, with one particular derivative being six times more potent than morphine and exhibiting fewer side effects on locomotor activity. nih.gov

Analogues of this compound have been shown to interact with monoamine transporters, which are crucial for regulating the synaptic concentrations of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). drugs.ienih.gov The modulation of these transporters is a key mechanism for many antidepressant and psychostimulant drugs. mdpi.com

A series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues have been identified as potent and selective inhibitors of the dopamine and norepinephrine transporters, with minimal effects on the serotonin transporter. drugs.ienih.gov The lead compound in this series, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was resolved into its enantiomers, with the S isomer being the more biologically active form. drugs.ie

Research into α-pyrrolidinopropiophenone (α-PPP) derivatives has revealed that these compounds inhibit the human dopamine and norepinephrine transporters in the low micromolar range. meduniwien.ac.at Interestingly, some of these derivatives act as partial releasing agents at the norepinephrine transporter. meduniwien.ac.at In contrast, cathinone (B1664624) derivatives containing an N-pyrrolidinyl group are often characterized as reuptake inhibitors of DAT, NET, and to a lesser extent, SERT. meduniwien.ac.at

Furthermore, a study on 1,2-diphenylethylamine (B1359920) analogues, which include a pyrrolidine (B122466) moiety, indicated that these compounds are known to interact with monoamine neurotransmitter transporters. springermedizin.de A series of milnacipran (B1663801) analogues were also synthesized and studied as monoamine transporter inhibitors, with one compound exhibiting IC₅₀ values of 1.7 nM at NET and 25 nM at SERT. researchgate.net

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. Several studies have explored the AChE inhibitory potential of pyrrolidine derivatives.

A study examining caffeine, anabasine, methylpyrrolidine, and their derivatives found that most of these compounds exhibited moderate AChE inhibitory activity, with I₅₀ values in the range of 87-480 microM. nih.govcapes.gov.br A common structural feature of these compounds is the N-methyl group on the pyrrolidine ring, which may be important for binding to AChE. nih.govcapes.gov.br

Newly synthesized dispiro pyrrolidine derivatives have also been evaluated for their cholinesterase inhibitory activity. researchgate.net Some of these compounds showed more than 50% inhibition at a concentration of 10 μM, with the most active compounds having IC₅₀ values as low as 3.3 μM. researchgate.net Similarly, a series of spiropyrrolidine heterocyclic scaffolds were synthesized, and several demonstrated good AChE inhibition with IC₅₀ values ranging from 11.42 to 22.21 µM. mdpi.com

In another study, spiro[indoline-3,3′-pyrrolidine] derivatives were synthesized and evaluated for their AChE inhibitory activity. rsc.org The most potent compound in this series exhibited an IC₅₀ value of 69.07 ± 10.99 μM against AChE. frontiersin.orgrsc.org

Monoamine Neurotransmitter Transporter Interactions (Dopamine, Norepinephrine, Serotonin Transporters)

Anticancer and Antiproliferative Activity Assessment

The pyrrolidine scaffold is increasingly recognized for its potential in the development of anticancer agents. tandfonline.com Derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation and related biological processes. nih.govresearchgate.net

The antiproliferative activity of pyrrolidine derivatives has been observed in various cancer cell lines. nih.govmdpi.com For instance, some polysubstituted pyrrolidines have shown strong antiproliferation activity with IC₅₀ values ranging from 2.9 to 16 μM. nih.gov Phenylpyrazolo[3,4-d]pyrimidine-based analogues have also demonstrated potent anticancer activity, with some compounds exhibiting IC₅₀ values of 3–10 µM. mdpi.com

Matrix metalloproteinases (MMPs) are a family of enzymes that play a critical role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. nih.govingentaconnect.comiiarjournals.org Consequently, MMP inhibitors are considered potential anticancer therapeutics. nih.govingentaconnect.com The pyrrolidine ring has proven to be an excellent scaffold for the design of potent MMP inhibitors. nih.govingentaconnect.comingentaconnect.com

Pyrrolidine-based MMP inhibitors can be categorized into several classes, including sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives. nih.govingentaconnect.comingentaconnect.com These synthetic inhibitors have demonstrated low nanomolar activity against certain MMP subclasses. nih.govingentaconnect.comingentaconnect.com

A caffeoyl pyrrolidine derivative, LY52, was designed to fit into the active pocket of MMPs and has been shown to suppress the invasion and metastasis of carcinoma cells by inhibiting the proteolytic activities of MMP-2 and MMP-9. iiarjournals.org Gelatin zymography revealed that LY52 reduced the expression of MMP-2 and MMP-9 in SKOV3 cells. iiarjournals.org

Benzofuran-based pyrrolidine hydroxamate derivatives have also been developed as MMP inhibitors. tandfonline.com These compounds displayed potent inhibitory activity against MMP-2 and MMP-9, with IC₅₀ values as low as 0.102 μM for MMP-2 and 0.162 μM for MMP-9. tandfonline.com

Table 2: MMP Inhibitory Activity of Selected Pyrrolidine Analogues

| Compound/Analogue Type | Target MMPs | Inhibitory Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Caffeoyl Pyrrolidine Derivative (LY52) | MMP-2, MMP-9 | Reduced proteolytic activity | iiarjournals.org |

| Benzofuran-based pyrrolidine hydroxamates | MMP-2, MMP-9 | MMP-2: 0.102 μM, MMP-9: 0.162 μM | tandfonline.com |

| Pyrrolidine-based inhibitors | Various MMPs | Low nanomolar activity for some subclasses | nih.govingentaconnect.comingentaconnect.com |

Glutathione Peroxidase 4 (GPX4) / Mouse Double Minute 2 (MDM2) Inhibition

The dual inhibition of Glutathione Peroxidase 4 (GPX4) and Mouse Double Minute 2 (MDM2) has emerged as a promising strategy in cancer therapy. GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent cell death, by reducing lipid hydroperoxides. nih.govcolumbia.edu MDM2 is a key negative regulator of the p53 tumor suppressor protein; it inhibits p53's transcriptional activity and promotes its degradation. acs.orgnih.govfrontiersin.org The inhibition of MDM2 can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. nih.govfrontiersin.orgtargetedonc.com

Research has led to the development of spiropyrrolidine oxindole (B195798) derivatives as novel dual inhibitors of GPX4 and MDM2. frontiersin.org One notable compound, featuring a 6-Cl substitution, demonstrated significant activity. frontiersin.org This compound was found to suppress the degradation of p53 mediated by MDM2 and also reduce GPX4 levels in MCF-7 breast cancer cells, with a Ki value of 0.24 ± 0.06 µM. frontiersin.org The development of small-molecule inhibitors that block the MDM2-p53 interaction has been an intense area of research, resulting in several compounds entering clinical trials. acs.orgfrontiersin.org Spirooxindole-containing compounds represent one of the most significant classes of MDM2 inhibitors. nih.gov

Table 1: GPX4/MDM2 Inhibition by Spiropyrrolidine Oxindole Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Specific Analogue | Target(s) | Key Finding | Cell Line | Ki Value (µM) | Citation |

|---|---|---|---|---|---|---|

| Spiropyrrolidine Oxindole | 6-Cl substituted | GPX4 / MDM2 | Suppresses MDM2-mediated p53 degradation and GPX4 levels | MCF-7 | 0.24 ± 0.06 | frontiersin.org |

Anti-infective Properties

The chemical versatility of the pyrrolidine ring has been exploited to develop a range of anti-infective agents. d-nb.infotandfonline.com Analogues have demonstrated efficacy against bacteria, fungi, viruses, and parasites, highlighting the broad potential of this chemical scaffold in combating infectious diseases. tandfonline.comresearchgate.net

Pyrrolidine analogues have shown significant antibacterial activity against a variety of both Gram-positive and Gram-negative bacteria. For instance, sulfonylamino pyrrolidine derivatives have been synthesized and evaluated for their antibacterial properties. frontiersin.orgua.es One such derivative, a compound containing two nitrophenyl groups and a pyran ring, exhibited potent activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. frontiersin.orgua.es

Other research has focused on 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives. A compound with a butyl substituent showed activity against the Gram-positive bacteria S. aureus and B. subtilis comparable to the antibiotic chloramphenicol. frontiersin.org Similarly, a propyl-substituted analogue was effective against S. aureus. frontiersin.org Furthermore, certain pyrrolidine derivatives bearing an indole (B1671886) moiety have demonstrated activity against Acinetobacter baumannii that is twice as potent as the reference antibiotic, ampicillin. frontiersin.org The inhibition of DNA gyrase and topoisomerase IV is a key mechanism for some 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives. frontiersin.orgua.es

Table 2: Antibacterial Activity of Selected Pyrrolidine Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Specific Analogue | Bacterial Strain(s) | Activity (MIC, µg/mL) | Reference Compound | Citation |

|---|---|---|---|---|---|

| Sulfonylamino Pyrrolidine | Compound 38 (with nitrophenyls & pyran) | S. aureus | 3.11 | Cefaclor | frontiersin.orgua.es |

| E. coli | 6.58 | Cefaclor | frontiersin.orgua.es | ||

| P. aeruginosa | 5.82 | Cefaclor | frontiersin.orgua.es | ||

| 1-Acetyl-2-benzylpyrrolidine-2-carboxylic acid | Compound 27a (butyl substituent) | S. aureus, B. subtilis | 16 | Chloramphenicol (16) | frontiersin.org |

| Compound 27b (propyl substituent) | S. aureus | 16 | Chloramphenicol (16) | ua.es | |

| Indole-bearing Pyrrolidine | Compounds 15c-f, 17 | A. baumannii | 62.5 | Ampicillin (125) | frontiersin.org |

| Spirooxindole Pyrrolidine | Compound 45b | E. coli | - | Tacrine | frontiersin.org |

Antifungal Properties and Lead Structure Development

The antifungal potential of pyrrolidine analogues has been demonstrated against clinically relevant fungal pathogens. The same sulfonylamino pyrrolidine derivative (Compound 38) that showed strong antibacterial activity also displayed the highest antifungal activity against Aspergillus niger and Candida albicans strains when compared to the reference drug ketoconazole. frontiersin.orgua.es

A derivative of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid (Compound 27a) was also identified as the most active compound against C. albicans, with a MIC value of 32 µg/mL. frontiersin.orgua.es Recognizing the known antifungal properties of tetrazoles, researchers have synthesized tetrazole derivatives that incorporate a pyrrolidine ring. frontiersin.orgnih.gov This work aims to develop new lead structures for antifungal agents specifically targeting C. albicans. frontiersin.orgnih.gov In another study, spirooxindole pyrrolidine-linked hybrids were designed, and a compound (Compound 44) containing OCF₃ and 2-Cl groups was found to be the most active against C. albicans, with a MIC value of 4 µg/mL. frontiersin.org This compound also inhibited filament and biofilm formation in drug-resistant C. albicans strains. frontiersin.org

Table 3: Antifungal Activity of Selected Pyrrolidine Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Specific Analogue | Fungal Strain(s) | Activity (MIC, µg/mL) | Reference Compound | Citation |

|---|---|---|---|---|---|

| Sulfonylamino Pyrrolidine | Compound 38 | A. niger, C. albicans | Most active in series | Ketoconazole | frontiersin.orgua.es |

| 1-Acetyl-2-benzylpyrrolidine-2-carboxylic acid | Compound 27a | C. albicans | 32 | Ketoconazole | frontiersin.orgua.es |

| Spirooxindole Pyrrolidine Hybrid | Compound 44 | C. albicans | 4 | - | frontiersin.org |

| Tetrazole-bearing Pyrrolidine | - | C. albicans | - | - | frontiersin.orgnih.gov |

Antiviral Applications

Pyrrolidine-containing structures are integral to several antiviral drugs. tandfonline.com Telaprevir, a peptidomimetic containing a pyrrolidine ring, is an antiviral medication used to treat chronic Hepatitis C Virus (HCV) infection. nih.gov It functions by inhibiting the NS3/4A serine protease, which is essential for the replication of HCV. nih.gov Similarly, Ombitasvir is another pyrrolidine analogue used in combination therapies for chronic Hepatitis C. nih.gov It targets the NS5A protein, which is vital for viral replication and assembly. nih.gov

Beyond HCV, pyrrolidine analogues have shown broader antiviral potential. Galidesivir is an adenosine (B11128) analogue featuring a pyrrolidine ring that demonstrates activity against a wide spectrum of RNA viruses. nih.gov Its mechanism involves inhibiting viral RNA polymerase, which leads to the termination of the RNA chain. nih.gov The viruses susceptible to Galidesivir belong to families such as Filoviridae, Togaviridae, Bunyaviridae, Arenaviridae, Paramyxoviridae, and Coronaviridae. nih.gov

Research into the anthelmintic properties of pyrrolidine analogues has identified promising candidates for combating parasitic worm infections. tandfonline.com A series of pyrrolidine oxadiazoles (B1248032) were designed and synthesized as potential new anthelmintic drugs, particularly in response to growing drug resistance. frontiersin.org These compounds were evaluated for their activity against the parasitic roundworm Haemonchus contortus. frontiersin.org

Two compounds, 25a (with a 2-CH₃ substitution) and 25b (with a 3-OCH₃ substitution), were found to be effective against the motility of the xL3 larval stage, both with an IC₅₀ value of 0.78 µM. frontiersin.org Another compound, 25c (with a 4-I substitution), was identified as a potent inhibitor of L4 larval development, showing an IC₅₀ value of 3.2 µM. frontiersin.org These findings highlight the potential of pyrrolidine-based structures in the development of new treatments for parasitic diseases. nih.govresearchgate.net

Anti-inflammatory Effects

Pyrrolidine derivatives have been investigated for their anti-inflammatory properties, demonstrating the ability to modulate key inflammatory pathways. d-nb.infotandfonline.com Certain analogues have shown potent in vitro anti-inflammatory activity in models such as lipopolysaccharide (LPS)-induced acute lung injury. frontiersin.org For example, compound 31, a 4-phenylphenyl substituted pyrrolidine, showed strong inhibition of the N-acylethanolamine acid amidase (NAAA) enzyme with high selectivity over fatty acid amide hydrolase (FAAH). frontiersin.orgua.es

The mechanism of anti-inflammatory action for some pyrrolidine analogues involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins. nih.gov Pyrrolo[3,4-c]pyrrole derivatives have shown strong activity against both COX-1 and COX-2. nih.gov Other research has focused on the inhibition of pro-inflammatory cytokines. nih.gov Pyrrolidine derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cells, and some modulate these cytokines through the MAPK p38 and NF-κB signaling pathways. nih.gov

Antidiabetic Potential

The pyrrolidine scaffold is a key structural component in the development of novel therapeutic agents for type 2 diabetes mellitus (T2DM). tandfonline.com Analogues built upon this structure have shown promise by targeting key enzymes involved in glucose metabolism, such as α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4). tandfonline.comfrontiersin.org Inhibition of these enzymes helps to control blood sugar levels by delaying carbohydrate digestion or enhancing the action of incretin (B1656795) hormones. tandfonline.comresearchgate.net

Research into polysubstituted pyrrolidines has identified several compounds with significant antidiabetic effects. For instance, rhodanine-substituted spirooxindole pyrrolidine compounds have been investigated for their ability to inhibit the α-amylase enzyme. frontiersin.org Several of these derivatives demonstrated inhibitory activity comparable to the standard drug, acarbose (B1664774). frontiersin.org Specifically, compounds with nitro, hydrogen, and bromine substitutions on the phenyl ring showed potent α-amylase inhibition, with IC₅₀ values around 1.6 µg/mL, close to that of acarbose (1.56 ± 0.09 µg/mL). frontiersin.org In vivo studies on the most active of these compounds confirmed their ability to significantly decrease blood glucose levels. frontiersin.orgua.es

Another important target for T2DM is the DPP-4 enzyme, which deactivates incretin hormones like GLP-1 and GIP that are crucial for insulin (B600854) secretion. tandfonline.com Pyrrolidine-based DPP-4 inhibitors prolong the activity of these hormones, leading to improved glycemic control. tandfonline.com A series of novel pyrrolidine sulfonamide derivatives were synthesized and evaluated as DPP-4 inhibitors. frontiersin.orgua.es One compound, featuring a 4-trifluorophenyl substitution on an oxadiazole group, demonstrated the most potent inhibition with an IC₅₀ value of 11.32 ± 1.59 μM. frontiersin.orgua.es Other derivatives in the same series also showed significant inhibitory activity against the DPP-4 enzyme. researchgate.net

Furthermore, 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate derivatives have been synthesized and evaluated. tandfonline.com Compounds with phenyl substitutions were found to have superior α-glucosidase inhibition compared to acarbose. An in vivo study using an alloxan-induced diabetic mouse model showed that one of these compounds significantly reduced blood glucose levels at a low oral dose. tandfonline.com

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Rhodanine-substituted spirooxindole pyrrolidines | α-Amylase | Compounds 42c, 42d, 42e, and 42f showed IC₅₀ values (1.57-1.67 μg/mL) comparable to acarbose (1.56 μg/mL). | frontiersin.org |

| Pyrrolidine sulfonamide derivatives | DPP-4 | Compound 23d (4-trifluorophenyl substitution) exhibited the best inhibition with an IC₅₀ of 11.32 ± 1.59 μM. | frontiersin.orgua.es |

| 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate derivatives | α-Glucosidase | N-phenyl substituted derivatives showed superior inhibition compared to acarbose (IC₅₀ = 10.6 µM). | tandfonline.com |

| 4-hydroxymethyl-1-methyl pyrrolidine derivatives | α-Glucosidase | Compound 3a showed potent activity with an IC₅₀ value of 1.116 µM. | tandfonline.com |

Antioxidant Activity

Oxidative stress is implicated in the pathology of various diseases, and compounds with the ability to scavenge free radicals are of significant therapeutic interest. researchgate.net The pyrrolidine ring is a structural feature found in many synthetic compounds designed for their antioxidant properties. researchgate.netfrontiersin.org These derivatives act by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage. researchgate.net

A variety of pyrrolidine analogues have been synthesized and tested for their antioxidant potential using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netnih.gov In one study, a series of pyrrolidin-2-one derivatives were synthesized and most were found to be potent or moderate antioxidants when compared to the standard, gallic acid. researchgate.net

Another study focused on 3-hydroxy-3-pyrroline-2-one derivatives. nih.govrsc.org While these compounds showed lower DPPH scavenging activity than the reference antioxidant quercetin, one derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b), was identified as the most promising radical scavenger in the series. nih.govrsc.org Theoretical calculations suggested that this compound is an effective scavenger of hydroxyl radicals (HO˙) in both polar and non-polar environments, with activity comparable to well-known antioxidants like melatonin (B1676174) and Trolox. nih.govrsc.org

Furthermore, research on diphenylamine-pyrrolidin-2-one-hydrazone derivatives revealed significant antioxidant activity. mdpi.com The reducing power of several of these compounds, particularly those with p-aminophenylethylidene and m-aminophenylethylidene moieties, was found to be higher than that of the known antioxidant protocatechuic acid. mdpi.com Similarly, (S)-Methyl 1-(2-((3-chloro-2-methylphenyl)amino)benzoyl)pyrrolidine-2-carboxylate, a derivative of tolfenamic acid, was among several synthesized compounds that showed potent antioxidant effects, comparable to Trolox. mdpi.comresearchgate.net

| Compound Class/Name | Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidin-2-one derivatives | DPPH Radical Scavenging | Most synthesized compounds showed potent or moderate antioxidant activity compared to gallic acid. | researchgate.net |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | DPPH & Theoretical Calculations | Identified as the most promising radical scavenger in its series; effective against HO˙ radicals. | nih.govrsc.org |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | FRAP (Ferric Reducing Antioxidant Power) | Compounds with aminophenylethylidene moieties showed higher reducing power than protocatechuic acid. | mdpi.com |

| (S)-Methyl 1-(2-((3-chloro-2-methylphenyl)amino)benzoyl)pyrrolidine-2-carboxylate | Lipid Peroxidation & DPPH | Exhibited potent antioxidant activity, comparable to Trolox. | mdpi.comresearchgate.net |

Molecular Mechanisms of Action and Biological Target Identification

Receptor Binding Affinity and Ligand-Target Interactions

The interaction of 3-(2-Methylphenyl)pyrrolidine and its structural analogs with various receptors and transporters is a key determinant of their pharmacological activity. These compounds have been shown to possess affinity for several important central nervous system targets, including monoamine transporters and certain G-protein coupled receptors. The binding affinity is often stereoselective, with different enantiomers of the compounds exhibiting varying potencies.

The pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences biological activity. nih.gov The 3-aryl-pyrrolidine structure, in particular, is recognized as a privileged motif in drug discovery, demonstrating potent and selective ligand activity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Studies on related N-substituted 3-aryl-pyrrolidine derivatives have shown that these compounds can act as potent ligands for the 5-HT1A receptor. researchgate.net The nature of the substituent on the phenyl ring and the nitrogen of the pyrrolidine ring plays a crucial role in determining the binding affinity and selectivity for various receptors.

Furthermore, derivatives of pyrrolidine have been investigated for their affinity to other receptors, such as histamine (B1213489) H3 nih.govresearchgate.net and cannabinoid (CB) receptors. chemrxiv.orgnih.govmdpi.com For instance, certain pyrrolidine derivatives have been designed as histamine H3 receptor antagonists. nih.govresearchgate.net The cannabinoid CB2 receptor, primarily expressed in the immune system and to a lesser extent in the brain, has also been a target for pyrrolidine-based compounds, which are being explored for their potential in treating inflammation and neuropathic pain. unife.itnih.gov

The following table summarizes the binding affinities of some representative pyrrolidine derivatives to various receptors and transporters. It is important to note that while these compounds are structurally related to this compound, their binding profiles may differ.

| Compound | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| 1-(4-azido-3-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one | Dopamine Transporter (DAT) | 78 ± 18 |

| 1-[2-acetoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one | α1-adrenoceptor | Data not available |

| N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione | Not Specified | ED50 = 20.78 mg/kg (in vivo) |

| 1-(naphthalen-1-yl)-3-[(p-(3-pyrrolidin-1-ylpropoxy)benzene)]sulfonylurea | Histamine H3 Receptor | Data not available |

| (R)-N-(4-chlorobenzyl)-N'-(6-(pyrrolidin-1-yl)hexyl)guanidine | Histamine H3 Receptor | pKi = 8.38 ± 0.21 |

| (R)-N-(4-chlorobenzyl)-N'-(7-(pyrrolidin-1-yl)heptyl)guanidine | Histamine H3 Receptor | pKi = 8.78 ± 0.12 |

Enzyme Inhibition Kinetics and Specificity

The pyrrolidine scaffold is a component of various enzyme inhibitors, and derivatives of this compound have been investigated for their effects on several key enzymes, most notably monoamine oxidases (MAO). MAO-A and MAO-B are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition can lead to increased levels of these neurotransmitters in the brain.

Research has shown that certain 3-aryl-3-pyrrolines can act as mechanism-based inactivators of copper-containing amine oxidases, while being substrates for the flavin-dependent mitochondrial monoamine oxidase B (MAO-B). nih.gov This suggests a potential for developing selective inhibitors for different classes of amine oxidases based on the pyrrolidine framework. nih.gov

While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on related compounds provide insights into the potential enzyme inhibitory activity. For example, novel chiral fluorinated pyrrolidine derivatives have been synthesized and shown to be potent and selective MAO-B inhibitors. nih.gov One such compound, D5, exhibited an IC50 of 0.019 μM for MAO-B, which was significantly more potent than the established drug safinamide. nih.gov Kinetic studies of other MAO inhibitors with different structural backbones have often revealed a competitive mode of inhibition. researchgate.netmdpi.com

The table below presents enzyme inhibition data for some pyrrolidine derivatives and related compounds. This data helps to contextualize the potential of the this compound scaffold as an enzyme inhibitor.

| Compound | Enzyme | Inhibition (IC50 or Ki) | Type of Inhibition |

|---|---|---|---|

| Compound D5 (chiral fluorinated pyrrolidine derivative) | MAO-B | IC50 = 0.019 μM | Not Specified |

| Safinamide | MAO-B | IC50 = 0.163 μM | Not Specified |

| 3-Aryl-3-pyrrolines | Bovine Plasma Amine Oxidase (BPAO) | Mechanism-based inactivators | Irreversible |

| 3-Phenyl-3-pyrroline | Monoamine Oxidase B (MAO-B) | Substrate | Not Applicable |

| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | Ki = 0.155 ± 0.050 μM | Competitive |

| Pyridazinobenzylpiperidine derivative (S16) | MAO-B | Ki = 0.721 ± 0.074 μM | Competitive |

Modulators of Neurotransmitter Systems

A primary mechanism of action for this compound and its analogs is the modulation of neurotransmitter systems, particularly the monoaminergic systems involving dopamine and serotonin. These compounds often act as reuptake inhibitors for the dopamine transporter (DAT) and the serotonin transporter (SERT). researchgate.netmdpi.com By blocking these transporters, they increase the synaptic concentration and duration of action of these neurotransmitters.

The 3-aryl-pyrrolidine scaffold is a key pharmacophore for potent and selective ligands of serotonin and dopamine receptors. nih.gov The abuse-related effects of some pyrrolidine-containing cathinones have been linked to their potency and selectivity in inhibiting the dopamine transporter. researchgate.net

Studies on a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have demonstrated their potential as dual 5-HT1A receptor ligands and serotonin reuptake inhibitors. researchgate.net The affinity for these targets can be modulated by substitutions on the pyrrolidine and indole (B1671886) rings. researchgate.net

The following table provides data on the neurotransmitter transporter inhibition for some pyrrolidine derivatives, illustrating the potential of the this compound scaffold to modulate these systems.

| Compound | Transporter | Inhibition (Ki or IC50, nM) |

|---|---|---|

| Compound 11 (a 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative) | SERT | 9.2 |

| Compound 11 | DAT | 288.0 |

| Compound 4 (a 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative) | SERT | 47.0 |

| Compound 4 | NET | 167.0 |

| Pyrovalerone analog (1-(4-azido-3-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one) | DAT | 78 |

Cellular Pathway Modulation in Disease Models

The interaction of this compound and its analogs with receptors and enzymes leads to the modulation of various intracellular signaling pathways. These pathways are often implicated in the pathophysiology of neurodegenerative and psychiatric disorders.

One of the key signaling molecules affected is cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govwikipedia.orgfrontiersin.orgfrontiersin.org The cAMP signaling pathway is a ubiquitous second messenger system that regulates a vast array of cellular functions. wikipedia.orgfrontiersin.org Activation of certain G-protein coupled receptors can lead to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. nih.govnih.gov This pathway is crucial in mediating the effects of many hormones and neurotransmitters. nih.govfrontiersin.org

In the context of neurodegenerative diseases like Parkinson's disease, the modulation of cellular pathways is a key area of research. Parkinson's disease is characterized by the aggregation of α-synuclein and the loss of dopaminergic neurons. nih.govfrontiersin.org Animal models of Parkinson's disease, such as those induced by the neurotoxin MPTP, are used to study the pathogenic mechanisms and to evaluate potential therapeutic agents. nih.govfrontiersin.org While direct evidence for this compound in these models is limited, related compounds have been studied for their neuroprotective effects. For instance, inhibition of enzymes like MAO-B is a therapeutic strategy in Parkinson's disease to increase dopamine levels. nih.gov

Furthermore, the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in various signaling pathways, has been a target for therapeutic intervention in neurodegenerative diseases. nih.gov Some 3-aryl-4-pyrrolyl-maleimides have been shown to inhibit GSK-3β and reduce tau hyperphosphorylation, a pathological hallmark of Alzheimer's disease. nih.gov

The table below highlights some of the cellular pathways modulated by compounds related to this compound and their relevance in disease models.

| Modulated Pathway/Process | Associated Disease Model | Observed Effect of Related Compounds |

|---|---|---|

| cAMP Signaling | General cellular models | Activation or inhibition depending on the specific receptor interaction. nih.govnih.gov |

| α-synuclein aggregation | Parkinson's Disease Models | Potential for reduction of aggregation through various mechanisms. nih.govfrontiersin.org |

| GSK-3β Signaling | Alzheimer's Disease Models | Inhibition of GSK-3β and reduction of tau hyperphosphorylation. nih.gov |

| Neuroinflammation | Models of Neurodegenerative Diseases | Modulation of inflammatory responses via cannabinoid receptor 2 (CB2) agonism. unife.itnih.gov |

Structure Activity Relationship Sar Studies of 3 2 Methylphenyl Pyrrolidine Derivatives

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of 3-(2-Methylphenyl)pyrrolidine derivatives is significantly modulated by the position and electronic nature of substituents on both the pyrrolidine (B122466) ring and the phenyl moiety. Research has consistently shown that even minor alterations to the substitution pattern can lead to substantial changes in potency and efficacy.

For instance, in a series of pyrrolidine sulfonamides, it was observed that fluorophenyl substituents at the 3-position of the pyrrolidine ring conferred superior in vitro potency. nih.gov Following this, an unsubstituted phenyl ring at the same position also demonstrated notable activity. nih.gov When considering substituents at other positions on the pyrrolidine ring, meta-substituted derivatives were found to exhibit enhanced biological activity. nih.gov In another study on pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position was a strong determinant of their anticonvulsant activity. nih.gov Specifically, derivatives bearing a 3-benzhydryl or 3-isopropyl group showed the most promising protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test. nih.gov

The electronic properties of substituents on the phenyl ring also play a pivotal role. In a study of thiophene-containing pyrrolidine derivatives, compounds with electron-donating groups, such as methoxy (B1213986) and methyl, displayed lower IC50 values, indicating higher potency, compared to those with electron-withdrawing groups. nih.gov This suggests that increased electron density on the aromatic ring can be favorable for the biological activity of these particular derivatives.

The following table summarizes the influence of substituent position on the biological activity of certain pyrrolidine derivatives.

| Scaffold | Substituent Position | Observed Effect on Biological Activity |

| Pyrrolidine Sulfonamides | 3-position of pyrrolidine ring | Fluorophenyl > Unsubstituted phenyl for in vitro potency. nih.gov |

| Pyrrolidine Sulfonamides | R² position | Meta-substituted derivatives showed improved activity. nih.gov |

| Pyrrolidine-2,5-diones | 3-position of pyrrolidine ring | 3-Benzhydryl and 3-isopropyl derivatives were most favorable in the scPTZ test. nih.gov |

| Pyrrolidine-2,5-diones | 3-position of pyrrolidine ring | 3-Methyl and unsubstituted derivatives were more active in the MES test. nih.gov |

| Phenylpiperazine moiety | 3-position of phenyl ring | 3-Trifluoromethyl group was most active in the MES test. nih.gov |

| Phenylpiperazine moiety | Phenyl ring | 3,4-Dichlorophenylpiperazines were active in both MES and scPTZ tests. nih.gov |

Impact of Stereochemistry on SAR and Pharmacological Profiles

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the structure-activity relationship and pharmacological profile of this compound derivatives. The pyrrolidine ring contains chiral centers, leading to the existence of different stereoisomers, each of which can interact differently with biological targets like proteins and enzymes. nih.gov This differential interaction can result in significant variations in biological activity. nih.govresearchgate.net

The spatial orientation of substituents on the pyrrolidine ring has been shown to be crucial. nih.gov For example, in a series of RORγt ligands, the transposition of a methyl group from the C3 to the C4 position of the pyrrolidine ring resulted in a loss of potency. nih.gov This highlights the specific spatial requirements of the receptor's binding pocket. The configuration of the pyrrolidine ring itself is also important; for instance, a cis-configuration of two phenyl rings on a pyrrolidine scaffold can facilitate a favorable face-to-face stacked arrangement for binding. nih.gov

The absolute configuration at the chiral centers is another key factor. For many pyrrolidine-based compounds, a specific enantiomer will exhibit significantly higher activity than its mirror image. For example, the (S)-configuration at the C2 position of the pyrrolidine ring is often critical for interactions with biological targets. In the context of D3 receptor antagonists, the trans-(2S,4R) stereochemistry around the pyrrolidine ring was identified as optimal. nih.gov

The following table provides examples of how stereochemistry influences the activity of pyrrolidine derivatives.

| Compound Series | Stereochemical Feature | Impact on Biological Activity |

| RORγt Ligands | Transposition of C3 methyl group to C4 position | Loss of RORγt potency. nih.gov |

| RORγt Ligands | cis-configuration of two phenyl rings | Accommodates a favorable face-to-face stacked arrangement. nih.gov |

| D3 Receptor Antagonists | trans-(2S,4R) stereochemistry | Considered optimal for D3 receptor affinity. nih.gov |

| General Pyrrolidine Derivatives | (S)-configuration at C2 | Often critical for interactions with biological targets. |

Pharmacophore Elucidation and Lead Optimization Strategies

The development of potent and selective drugs based on the this compound scaffold relies heavily on pharmacophore elucidation and lead optimization strategies. nih.gov A pharmacophore is an abstract representation of the key molecular features responsible for a drug's biological activity. unina.it Identifying this pharmacophore is a crucial first step in designing new, more effective molecules. unina.it

Pharmacophore modeling for pyrrolidine derivatives often involves identifying the essential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that are necessary for binding to the target receptor. pharmafeatures.com Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed to develop and refine these pharmacophore models. numberanalytics.com

Once a pharmacophore has been established, lead optimization strategies are implemented to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile. nih.govnumberanalytics.com These strategies can involve a variety of chemical modifications. For example, altering the substitution pattern on the phenyl ring can modulate electronic properties and improve target affinity. nih.gov Replacing a piperidine (B6355638) ring with a pyrrolidine ring, or vice versa, can impact ring strain and hydrogen-bonding capacity, thereby altering the compound's activity. vulcanchem.com

A key aspect of lead optimization is improving the "drug-like" properties of a compound. This can include modifying the structure to enhance solubility, which is crucial for absorption, and to reduce metabolic liability. pharmafeatures.com For instance, introducing polar groups can improve solubility, while strategic modifications can block sites of metabolic degradation. pharmafeatures.com

The following table outlines some lead optimization strategies applied to pyrrolidine derivatives.

| Strategy | Modification | Goal |

| Scaffold Hopping | Replacing piperidine with pyrrolidine. vulcanchem.com | Alter ring strain and hydrogen-bonding capacity to modify activity. vulcanchem.com |

| Substituent Modification | Introducing a para-F substituent on a 3-phenyl ring. nih.gov | Improve EC50 values. nih.gov |

| Functional Group Alteration | Modifying the molecular structure to improve solubility and permeability. numberanalytics.com | Enhance pharmacokinetic properties (ADME). numberanalytics.com |

| Prodrug Design | Functionalization of an amino group to conjugate with bioactive molecules. vulcanchem.com | Improve bioavailability and targeted delivery. numberanalytics.comvulcanchem.com |

| Computational Modeling | Using molecular docking and QSAR to predict binding affinity and activity. numberanalytics.com | Guide rational design of more potent and selective compounds. numberanalytics.com |

Computational Chemistry and Molecular Modeling of 3 2 Methylphenyl Pyrrolidine

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. nih.gov This method is crucial in drug discovery for identifying potential drug candidates. For 3-(2-Methylphenyl)pyrrolidine, docking simulations can elucidate how it fits into the binding pocket of various protein targets. The pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds, making it an interesting candidate for such studies. tandfonline.comnih.gov

The 2-methylphenyl group can engage in hydrophobic and van der Waals interactions within the receptor's binding site, while the pyrrolidine ring's nitrogen atom can act as a hydrogen bond acceptor or donor. Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted binding pose over time. imtm.czresearchgate.net MD simulations provide a more dynamic picture of the ligand-protein complex, accounting for the flexibility of both the ligand and the protein and the presence of solvent molecules. researchgate.netbiorxiv.org These simulations can reveal key amino acid residues that are critical for binding and help refine the design of more potent derivatives. nih.gov

Table 1: Potential Protein-Ligand Interactions for this compound Derivatives from Docking Simulations

| Protein Target Class | Potential Interacting Residues | Type of Interaction | Significance in Drug Design |

|---|---|---|---|

| Kinases | Phenylalanine, Leucine, Valine | π-π stacking, Hydrophobic | Targeting ATP-binding pocket for cancer therapy. tandfonline.com |

| G-Protein Coupled Receptors (GPCRs) | Aspartate, Serine, Threonine | Hydrogen Bonding, Ionic | Modulation of cell signaling pathways. |

| Enzymes (e.g., iNOS) | Cysteine, Serine | Hydrogen Bonding | Development of anti-inflammatory agents. beilstein-journals.org |

| Proteases | Aspartate, Glycine | Hydrogen Bonding | Antiviral drug development. nih.gov |

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the intrinsic properties of this compound. jocpr.com These methods can accurately predict its three-dimensional structure, electron distribution, and reactivity. jocpr.comnrel.gov

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" (twisted-envelope) forms. iucr.orgbeilstein-journals.org Conformational analysis using quantum chemistry determines the relative energies of these conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt. researchgate.net This information is critical, as the biological activity of a molecule can be highly dependent on its conformation. smolecule.com

Furthermore, these calculations can predict molecular reactivity by analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). iucr.org The MEP map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with other reagents. iucr.org

Table 2: Hypothetical Conformational Analysis Data for a Substituted Pyrrolidine

| Conformer | Puckering Type | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| 1 | Envelope | 25.5° | 0.00 | 65% |

| 2 | Twist | -35.2° | 0.85 | 30% |

| 3 | Planar (Transition State) | 0.0° | 5.20 | <1% |

| 4 | Envelope (Alternate) | -24.9° | 1.20 | 4% |

Note: This table is illustrative, based on typical values for pyrrolidine ring systems.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Reactions

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, including regioselectivity and stereoselectivity. numberanalytics.com This is particularly relevant for the synthesis of derivatives of this compound.

Regioselectivity refers to the preference of a reaction to occur at one position over another. For electrophilic aromatic substitution on the 2-methylphenyl ring, quantum chemical calculations can determine the most nucleophilic carbon atom by calculating properties like atomic charges or the energies of intermediate structures (sigma complexes). rsc.org Automated workflows can screen all potential reaction sites and predict the major product with high accuracy. rsc.orgbeilstein-journals.org

Stereoselectivity is the preference for the formation of one stereoisomer over another. When synthesizing substituted pyrrolidines, new chiral centers can be created. whiterose.ac.uk Computational models can predict the stereochemical outcome by calculating the transition state energies for the pathways leading to different stereoisomers (e.g., cis vs. trans products). rsc.orgdntb.gov.ua The pathway with the lower activation energy is favored, leading to the major stereoisomer. These predictions are crucial for designing efficient synthetic routes to stereochemically pure compounds. whiterose.ac.uk

Table 3: Example of Computational Prediction for a Synthetic Transformation

| Reaction Type | Target Site | Computational Method | Predicted Outcome | Rationale |

|---|---|---|---|---|

| Electrophilic Nitration | Phenyl Ring | DFT (MEP Analysis) | Major product: Nitration at para-position to the pyrrolidine substituent. | The para-position is sterically accessible and electronically activated. |

| Catalytic Hydrogenation of a Dihydropyrrole Precursor | Pyrrolidine Ring | Transition State Energy Calculation | Major product: cis-diastereomer. | The transition state leading to the cis product is lower in energy due to catalyst coordination. whiterose.ac.uk |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dispersion Forces)

The way molecules of this compound interact with each other in a solid state (crystal packing) or with a biological target is governed by a range of non-covalent intermolecular forces. Computational methods can be used to analyze and quantify these interactions.

Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular contacts in a crystal structure. iucr.orgiucr.org It maps different interaction types onto a 3D surface around the molecule. For this compound, key interactions would include:

Hydrogen Bonds: The N-H group of the pyrrolidine ring can act as a hydrogen bond donor, and the nitrogen atom can be an acceptor.

C-H···π Interactions: The C-H bonds of the pyrrolidine ring can interact with the π-system of the phenyl ring of a neighboring molecule.

π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

Understanding these interactions is vital for predicting crystal structures and for comprehending the forces that stabilize a ligand within a protein's binding pocket.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Heterocyclic Compound

| Interaction Type | Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | ~45-55% | Represents the dominant, non-specific van der Waals contacts. iucr.orgmdpi.com |

| C···H/H···C | ~15-25% | Indicates C-H···π interactions and general van der Waals forces. iucr.org |

| O···H/H···O (if applicable) | ~10-25% | Strong directional interactions like hydrogen bonds (example shown for oxygen-containing analogue). iucr.orgmdpi.com |

| N···H/H···N | Variable | Represents hydrogen bonding involving the nitrogen atom. |

Note: Data is illustrative, based on published analyses of similar organic molecules. iucr.orgmdpi.com

In Silico Screening and Drug Design Applications

In silico (computer-based) screening and drug design leverage computational power to accelerate the discovery of new medicines. mdpi.comtudublin.ie The this compound scaffold is an attractive starting point for these efforts due to its presence in many known bioactive molecules and its favorable three-dimensional shape. nih.govfrontiersin.org

The process often begins with virtual screening , where large digital libraries of compounds are docked into a target protein to identify those with high predicted binding affinity. mdpi.com Alternatively, in fragment-based drug discovery (FBDD) , smaller molecules like this compound are identified as "fragments" that bind to a target. whiterose.ac.uk Computational methods are then used to guide the "growth" or "linking" of these fragments into more potent, drug-like molecules. whiterose.ac.uk

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models can be developed computationally to predict how modifications to the this compound structure will affect its biological activity. frontiersin.org Furthermore, computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to ensure that potential drug candidates have favorable pharmacokinetic profiles.

Table 5: Hypothetical Workflow for In Silico Drug Design

| Step | Computational Method | Objective |

|---|---|---|

| 1. Target Identification | Bioinformatics Analysis | Identify a protein target associated with a disease. |

| 2. Virtual Screening | Molecular Docking | Screen a library of pyrrolidine derivatives against the target. tudublin.ie |

| 3. Hit Identification | Scoring Function Analysis | Select top-scoring compounds ("hits") based on predicted binding energy. |

| 4. Hit-to-Lead Optimization | MD Simulations, Free Energy Calculations | Analyze the stability and interactions of hits; guide chemical modifications to improve affinity and selectivity. biorxiv.org |

| 5. ADME Prediction | QSAR, Machine Learning Models | Predict drug-like properties (e.g., solubility, oral bioavailability) of optimized leads. beilstein-journals.org |

Analytical Methodologies for the Characterization and Quantification of 3 2 Methylphenyl Pyrrolidine and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures into their individual components. The choice of chromatographic method depends on the physicochemical properties of the analyte and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds. In the context of 3-(2-Methylphenyl)pyrrolidine and its derivatives, HPLC is invaluable for both purification and analysis.

Reversed-Phase HPLC (RP-HPLC) is a common mode employed for pyrrolidine-containing compounds. sielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase. For instance, a method for analyzing 2,5-Pyrrolidinedione, 1-[2-[ethyl(3-methylphenyl)amino]ethyl]- utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Detection Modes:

UV Detection: Many organic molecules, including those with aromatic rings like the 2-methylphenyl group, absorb ultraviolet (UV) light. A UV detector measures this absorbance at a specific wavelength, allowing for the quantification of the compound as it elutes from the column. For example, in the analysis of metal-pyrrolidine dithiocarbamate (B8719985) complexes, a UV detector set at 254 nm was used. ukm.my

Photodiode Array (PDA) Detection: A PDA detector provides a more comprehensive analysis by acquiring the entire UV-visible spectrum for each point in the chromatogram. This is particularly useful for identifying co-eluting peaks and assessing peak purity. An Agilent-1200 series HPLC system equipped with a PDA detector (210–600 nm) has been used for the analysis of pyrrolidine (B122466) derivatives. rsc.org

Fluorescence Detection: For compounds that fluoresce, a fluorescence detector offers higher sensitivity and selectivity compared to UV detection. The analyte is excited at a specific wavelength and the emitted light at a longer wavelength is measured.

The choice of column is critical for achieving optimal separation. C18 columns, which have a stationary phase of octadecylsilane, are frequently used in RP-HPLC for their ability to separate a wide range of compounds. For instance, a Hypersil Gold C18 column was used in the analysis of certain pyrrolidine inhibitors. rsc.org

Interactive Data Table: HPLC Parameters for Pyrrolidine Derivatives

| Compound/Class | Column | Mobile Phase | Detector | Reference |

| 2,5-Pyrrolidinedione, 1-[2-[ethyl(3-methylphenyl)amino]ethyl]- | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible (formic acid replacement) | sielc.com |

| Pyrrolidine Inhibitors | Hypersil Gold C18 (250 x 4.6 mm, 5 µm) | Ethyl acetate/Petroleum ether | Photodiode Array (210-600 nm) | rsc.org |

| Metal-Pyrrolidine Dithiocarbamate Complexes | Phenyl bonded silica (B1680970) | Acetonitrile:Water (66:34) with APDC, pH 5.6 | UV (254 nm) | ukm.my |

| Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives | Daicel Chiralpak ADH | n-hexane/2-propanol (70:30) | UV (254 nm) | mdpi.com |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. epa.gov For the analysis of phenols, which can be metabolites of aromatic compounds, GC is a well-established method. epa.gov The sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported by a carrier gas (e.g., helium) through the column. sci-hub.se

The choice of column is crucial for effective separation. Capillary columns, such as those with a phenyl methyl siloxane stationary phase, are commonly used. ndpublisher.in The oven temperature is programmed to increase over time, allowing for the separation of compounds with a wide range of boiling points. ijpsr.info

For some compounds, derivatization may be necessary to increase their volatility and thermal stability, or to improve their chromatographic properties and detection. epa.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method often used for monitoring the progress of chemical reactions and for the preliminary analysis of samples. rsc.org A stationary phase, typically silica gel, is coated onto a flat plate. rroij.com The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. mdpi.com

Visualization of the separated spots can be achieved using various methods, such as UV light or by staining with reagents like iodine vapor or potassium permanganate. rsc.orgbeilstein-journals.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. tandfonline.com

Gas Chromatography (GC)

Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for molecular identification, structural elucidation, and the profiling of metabolites. acs.orgdiva-portal.org High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which aids in determining its elemental composition.

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. This hybrid technique is the cornerstone of modern drug metabolism studies. researchgate.netdergipark.org.tr

LC-MS/MS (Tandem Mass Spectrometry): In LC-MS/MS, a precursor ion (e.g., the molecular ion of the parent drug or a metabolite) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. researchgate.net This process provides structural information and allows for highly selective and sensitive quantification, even in complex biological matrices. nih.gov A dilute-and-shoot LC-MS/MS method has been developed for the rapid identification of multiple psychoactive substances and their metabolites in urine. nih.gov

LC-TOF-MS (Time-of-Flight Mass Spectrometry): LC coupled with a time-of-flight mass spectrometer provides high-resolution and accurate mass measurements, which is crucial for identifying unknown metabolites. acs.org An Agilent 1290 LC system connected to an Agilent 6545 Q-TOF mass spectrometer has been used for qualitative analysis in metabolomics studies. nih.gov

Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS, as it is a soft ionization method that typically produces intact molecular ions. rsc.orgacs.org

Interactive Data Table: LC-MS Parameters for Pyrrolidine Derivatives and Metabolites

| Technique | Instrument | Ionization | Application | Reference |

| LC-MS | Agilent 1100 series | ESI+ | Analysis of substituted pyrrolidines | diva-portal.org |

| LC-MS/MS | Triple Quadrupole | ESI | Identification and quantification of drug metabolites | researchgate.netnih.gov |

| LC-TOF-MS | Agilent 6545 Q-TOF | ESI | Metabolite profiling | nih.gov |

| HRMS (ESI-TOF) | Not specified | ESI | Structural elucidation of polyhydroxylated pyrrolidine peptidomimetics | acs.org |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ndpublisher.in It is a robust and widely used technique for the analysis of volatile and thermally stable compounds. sci-hub.se As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). nist.gov The resulting mass spectrum, which is a plot of ion abundance versus m/z, serves as a molecular fingerprint that can be compared to spectral libraries for compound identification. pharmacyjournal.info

GC-MS has been extensively used for the identification of various compounds in complex mixtures, including secondary metabolites in plants. ndpublisher.inresearchgate.net For instance, a Hewlett-Packard 6890/5973 GC-MS system was used for the profiling of secondary metabolites in wheat grain. ndpublisher.in The NIST Mass Spectrometry Data Center provides a valuable library of electron ionization mass spectra for compound identification. nist.gov

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry (HR-MS) is a powerful technique for the analysis of this compound and its metabolites, offering high accuracy and sensitivity. researchgate.net This method allows for the determination of the elemental composition of the parent compound and its biotransformation products by providing highly accurate mass measurements. bioanalysis-zone.com

HR-MS, often coupled with liquid chromatography (LC-HRMS), enables the separation and identification of metabolites from complex biological matrices. researchgate.net The high resolving power of instruments like Orbitrap and time-of-flight (TOF) mass spectrometers can differentiate between isobaric interferences, which is crucial for unambiguous peak assignment. mdpi.comchromatographyonline.com In untargeted metabolomics studies, LC-HRMS workflows can identify a wide range of metabolites. researchgate.net For instance, a study on related pyrrolidine-containing compounds demonstrated the ability of an untargeted metabolomics approach to identify numerous significant features, including adducts, artifacts, isomers, and metabolites. researchgate.net

The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments on HR-MS instruments provide crucial structural information for the elucidation of metabolite structures. By analyzing the fragmentation of the protonated molecule [M+H]⁺, characteristic losses can be identified, aiding in the localization of metabolic modifications on the this compound scaffold. For a related compound, [2-(2-methylphenyl)pyrrolidin-1-yl]-(5-propyl-1,2-oxazol-3-yl)methanone, predicted collision cross section (CCS) values for various adducts have been calculated, which can aid in identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for a Related Pyrrolidine Compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 299.17540 | 171.8 |

| [M+Na]⁺ | 321.15734 | 178.5 |

| [M-H]⁻ | 297.16084 | 179.8 |

| [M+NH₄]⁺ | 316.20194 | 186.5 |

| [M+K]⁺ | 337.13128 | 175.7 |

| [M+H-H₂O]⁺ | 281.16538 | 163.3 |

| [M+HCOO]⁻ | 343.16632 | 191.1 |

| [M+CH₃COO]⁻ | 357.18197 | 202.8 |

Data sourced from a study on [2-(2-methylphenyl)pyrrolidin-1-yl]-(5-propyl-1,2-oxazol-3-yl)methanone. uni.lu

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for the definitive structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.